molecular formula C12H14O2 B1315338 3-(3-Carboethoxyphenyl)-1-propene CAS No. 372510-70-8

3-(3-Carboethoxyphenyl)-1-propene

Cat. No. B1315338
M. Wt: 190.24 g/mol
InChI Key: MPLLDJHHRMLFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Carboethoxyphenyl)-1-propene, also known as 3-carboxypropylphenol or 3-CPP, is a synthetic compound with a wide range of applications in the scientific and medical fields. 3-CPP is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications

Research has shown that tungsten trioxide (WO3) catalysts exhibit high activity for the metathesis of ethene and 2-butene to form propene, highlighting the importance of catalysts in the efficient production of propene (Zhuo Cheng & C. Lo, 2012)^1^. Furthermore, the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts demonstrates an alternative route for propene production, emphasizing the role of novel catalytic materials in enhancing selectivity towards desired products (J. T. Grant et al., 2016)^2^.

Polymerization and Material Science

The copolymerization of ethene and propene using metallocene-based catalytic systems to produce ethene/propene copolymers with controlled composition and microstructure is a critical area of research (M. Galimberti et al., 1998)^3^. These advancements in polymer science contribute to the development of materials with specific properties for various applications.

Environmental Remediation

The study on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients (Paul B. Hatzinger et al., 2015)^4^ suggests potential strategies for the remediation of contaminated sites. Although this research does not directly mention 3-(3-Carboethoxyphenyl)-1-propene, the methodologies and insights could be relevant for the degradation of similar compounds.

properties

IUPAC Name

ethyl 3-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLDJHHRMLFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476956
Record name 3-(3-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboethoxyphenyl)-1-propene

CAS RN

372510-70-8
Record name 3-(3-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A −45° C. solution of ethyl 3-iodobenzoate (2.434 g, 8.8 mmol) in 40 mL THF was treated with i-PrMgCl (4.8 mL, 9.6 mmol, 2 M/ether). After 1 h, allyl bromide (1.6 mL, 18.9 mmol) was added followed by CuCN (79 mg, 0.88 mmol). The reaction was stirred for 1 h and then was quenched by addition of 50 mL saturated NH4Cl solution. Water (30 mL) was added and the resulting mixture was extracted with ethyl acetate (3×50 mL). The combined ethyl acetate solution was dried (MgSO4), filtered and evaporated. Purification by flash chromatography on silica gel (5% ethyl acetate/hexanes→10%) gave compound 7 (1.145 g, 68%).
Quantity
2.434 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
79 mg
Type
reactant
Reaction Step Three
Yield
68%

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